

Cell-based Assays for Screening Ampelanol Activity: Application Notes and Protocols

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Compound of Interest

Compound Name: Ampelanol
Cat. No.: B15600758

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Introduction

Ampelanol, also known as Ampelopsin or Dihydromyricetin (DHM), is a natural flavonoid compound found in various medicinal plants, including those of the Ampelopsis genus.^[1] Preclinical research has highlighted its potential therapeutic properties, demonstrating significant antioxidant, anti-inflammatory, and anticancer activities.^{[2][3]} These diverse biological effects are attributed to its ability to modulate key cellular signaling pathways, such as the Keap1-Nrf2 antioxidant response pathway and the TLR4/NF-κB inflammatory pathway.^{[4][5]} Cell-based assays are crucial tools for the preliminary screening and mechanistic elucidation of such bioactive compounds.^[6] This document provides detailed protocols for a panel of cell-based assays to effectively screen and characterize the biological activities of **Ampelanol**.

I. Antioxidant Activity Screening

Ampelanol has been shown to possess potent antioxidant properties by directly scavenging free radicals and by activating endogenous antioxidant defense mechanisms.^{[7][8]} The following assays are designed to quantify these effects.

DPPH Radical Scavenging Assay

This assay measures the ability of **Ampelanol** to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.^[7]

Experimental Protocol:

- Preparation of Reagents:
 - Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
 - Prepare a stock solution of **Ampelanol** in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of test concentrations.
 - Ascorbic acid can be used as a positive control.
- Assay Procedure:
 - In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each **Ampelanol** dilution.
 - Include a blank (methanol) and a control (DPPH solution with solvent).
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of DPPH radical scavenging activity using the following formula:
 - Determine the IC₅₀ value (the concentration of **Ampelanol** required to scavenge 50% of the DPPH radicals).

Data Presentation:

Compound	Concentration (μ g/mL)	% DPPH Scavenging	IC50 (μ g/mL)
Ampelanol	10	25.3 \pm 2.1	35.8
25	48.9 \pm 3.5		
50	75.1 \pm 4.2		
100	92.6 \pm 2.8		
Ascorbic Acid	5	95.2 \pm 1.9	2.1

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of **Ampelanol** to prevent the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity.

Experimental Protocol:

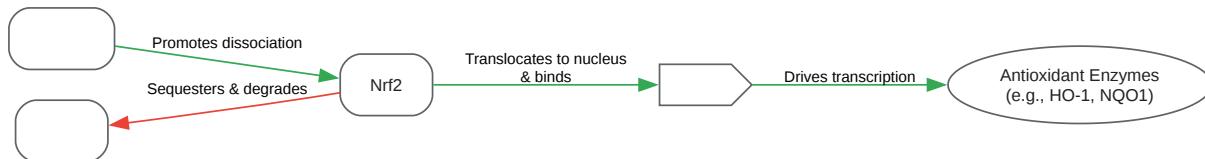
- Cell Culture:
 - Seed HepG2 cells in a 96-well black-walled plate at a density of 6×10^4 cells/well and incubate for 24 hours.
- Assay Procedure:
 - Remove the culture medium and wash the cells with PBS.
 - Treat the cells with various concentrations of **Ampelanol** and 25 μ M of DCFH-DA for 1 hour.
 - Induce oxidative stress by adding 600 μ M of AAPH.
 - Measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader (excitation 485 nm, emission 538 nm).
- Data Analysis:

- Calculate the CAA value as the percentage of inhibition of fluorescence in the presence of **Ampelanol** compared to the control.

Data Presentation:

Compound	Concentration (µM)	CAA Value (%)
Ampelanol	1	15.2 ± 1.8
5	38.7 ± 3.2	
10	62.5 ± 4.1	
25	85.9 ± 3.7	
Quercetin	10	70.3 ± 5.0

Signaling Pathway:



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Keap1-Nrf2 antioxidant response pathway activated by **Ampelanol**.

II. Anti-inflammatory Activity Screening

Ampelanol has been demonstrated to exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.^{[4][9]}

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay determines the effect of **Ampelanol** on the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

- Cell Culture:
 - Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Assay Procedure:
 - Pre-treat the cells with various concentrations of **Ampelanol** for 1 hour.
 - Stimulate the cells with 1 $\mu\text{g}/\text{mL}$ of LPS for 24 hours.
 - Collect 50 μL of the cell culture supernatant.
 - Add 50 μL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
 - Measure the absorbance at 540 nm.
- Data Analysis:
 - Calculate the percentage of inhibition of NO production by **Ampelanol** compared to the LPS-stimulated control.
 - A cell viability assay (e.g., MTT) should be performed in parallel to ensure the observed effects are not due to cytotoxicity.

Data Presentation:

Treatment	Concentration (μ M)	NO Production (% of LPS control)	Cell Viability (%)
Control	-	5.2 \pm 0.8	100 \pm 4.5
LPS	1 μ g/mL	100	98.2 \pm 3.1
Ampelanol + LPS	10	78.4 \pm 5.5	99.1 \pm 2.8
25	52.1 \pm 4.2	97.5 \pm 3.9	
50	28.9 \pm 3.1	96.3 \pm 4.0	
Dexamethasone + LPS	10	35.6 \pm 2.9	98.8 \pm 2.5

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol measures the effect of **Ampelanol** on the secretion of pro-inflammatory cytokines, such as TNF- α and IL-6, from LPS-stimulated macrophages using an enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol:

- Cell Treatment and Supernatant Collection:
 - Follow the cell culture and treatment protocol as described in section 2.1.
 - After 24 hours of LPS stimulation, collect the cell culture supernatants and store them at -80°C until use.
- ELISA Procedure:
 - Use commercially available ELISA kits for TNF- α and IL-6.
 - Follow the manufacturer's instructions for the assay procedure, which typically involves coating a plate with a capture antibody, adding the supernatants, adding a detection antibody, and then a substrate for color development.
 - Measure the absorbance at the appropriate wavelength.

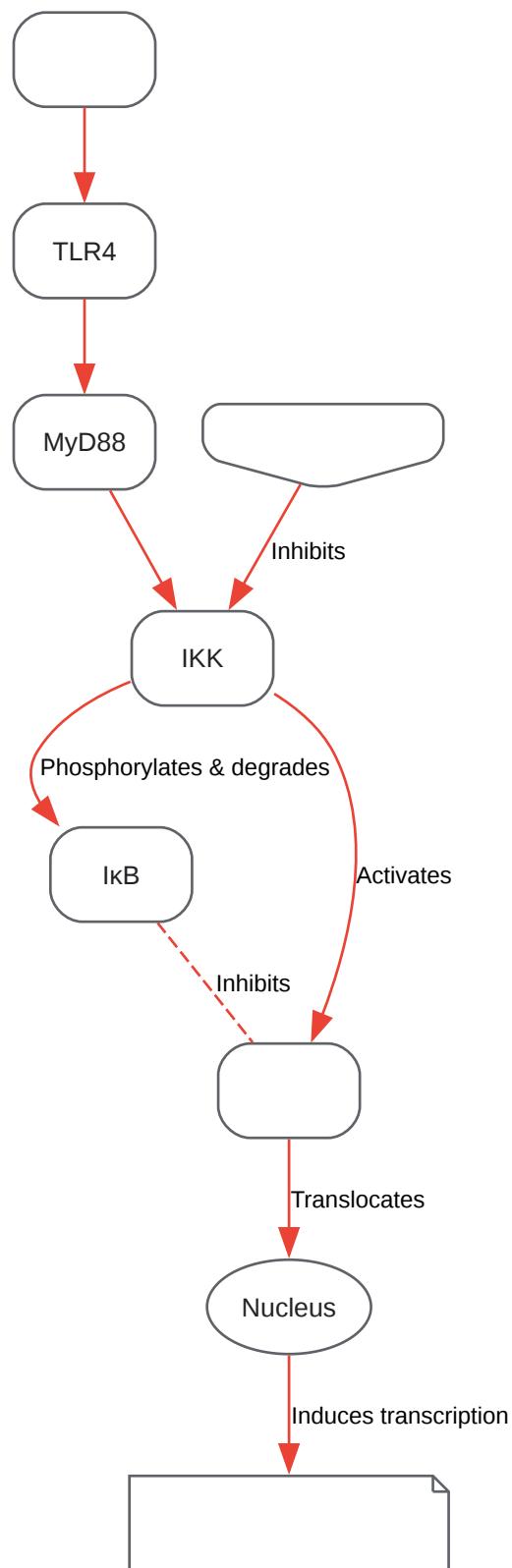
- Data Analysis:

- Quantify the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Data Presentation:

Treatment	TNF- α (pg/mL)	IL-6 (pg/mL)
Control	15.2 \pm 3.1	8.5 \pm 2.0
LPS (1 μ g/mL)	2540.8 \pm 150.2	1850.3 \pm 120.5
Ampelanol (50 μ M) + LPS	1125.4 \pm 98.7	810.6 \pm 75.3
Dexamethasone (10 μ M) + LPS	980.1 \pm 85.4	650.9 \pm 60.1

Signaling Pathway:

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Inhibition of the TLR4/NF-κB signaling pathway by **Ampelanol**.

III. Anticancer Activity Screening

Ampelanol has demonstrated the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis.[\[1\]](#)[\[10\]](#)[\[11\]](#)

Cell Viability and Proliferation Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the cytotoxic and anti-proliferative effects of **Ampelanol**.[\[12\]](#)[\[13\]](#)

Experimental Protocol:

- Cell Seeding:
 - Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.[\[10\]](#)[\[12\]](#)
- Compound Treatment:
 - Treat the cells with a range of concentrations of **Ampelanol** for 24, 48, and 72 hours.
- Assay Procedure:
 - Add 10 μ L of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours.
 - If using MTT, add 100 μ L of DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8).
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Determine the IC50 value at each time point.

Data Presentation:

Cell Line	Treatment Duration	Ampelanol IC50 (µM)
MCF-7	24h	85.3
	48h	62.1
	72h	45.8
HepG2	24h	98.5
	48h	75.4
	72h	58.2

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to quantify **Ampelanol**-induced apoptosis.[13]

Experimental Protocol:

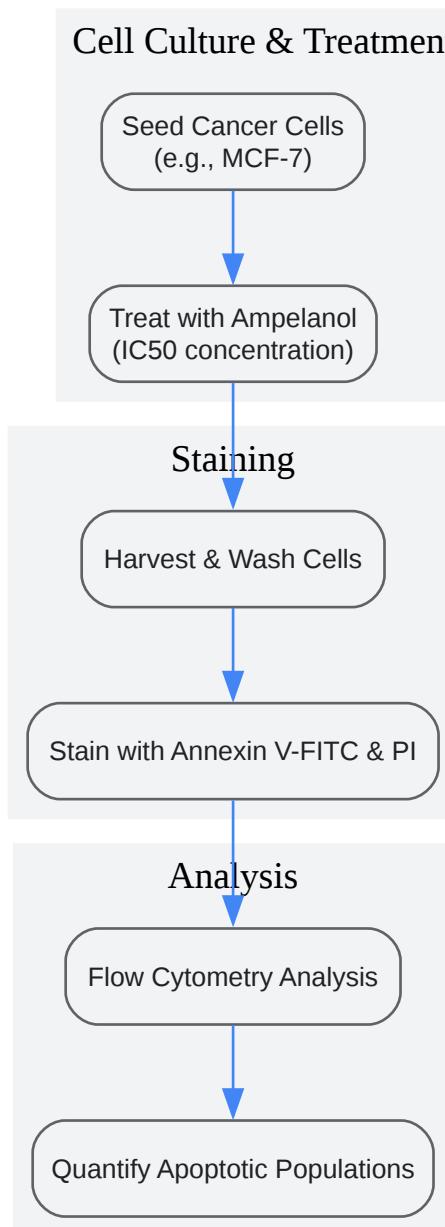
- Cell Treatment:
 - Treat cancer cells with **Ampelanol** at its IC50 concentration for 24 or 48 hours.
- Staining Procedure:
 - Harvest the cells and wash them with cold PBS.
 - Resuspend the cells in Annexin V binding buffer.
 - Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.
 - Viable cells are Annexin V- and PI-negative.
 - Early apoptotic cells are Annexin V-positive and PI-negative.

- Late apoptotic/necrotic cells are Annexin V- and PI-positive.

Data Presentation:

Treatment (MCF-7 cells, 48h)	% Viable Cells	% Early Apoptotic	% Late Apoptotic/Necrotic
Control	95.2 ± 2.1	2.5 ± 0.8	2.3 ± 0.5
Ampelanol (IC50)	55.8 ± 4.5	25.7 ± 3.2	18.5 ± 2.9

Experimental Workflow:



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Workflow for the Annexin V-FITC/PI apoptosis assay.

Conclusion

The protocols outlined in this document provide a robust framework for the initial screening and characterization of **Ampelanol**'s biological activities. By employing these cell-based assays, researchers can obtain quantitative data on its antioxidant, anti-inflammatory, and anticancer

properties, thereby facilitating further investigation into its therapeutic potential and mechanism of action. It is recommended to perform these assays in a dose- and time-dependent manner and to include appropriate positive and negative controls to ensure data validity.

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